Bis(carboxyethyl)germanium sesquioxide

Catalog No.
S578052
CAS No.
76833-36-8
M.F
C8H14Ge2O7
M. Wt
367.5 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(carboxyethyl)germanium sesquioxide

CAS Number

76833-36-8

Product Name

Bis(carboxyethyl)germanium sesquioxide

IUPAC Name

4-[[3-carboxypropyl(oxo)germyl]oxy-oxogermyl]butanoic acid

Molecular Formula

C8H14Ge2O7

Molecular Weight

367.5 g/mol

InChI

InChI=1S/C8H14Ge2O7/c11-7(12)3-1-5-9(15)17-10(16)6-2-4-8(13)14/h1-6H2,(H,11,12)(H,13,14)

InChI Key

PKCYYRXPGMHIPO-UHFFFAOYSA-N

SMILES

C(CC(=O)O)C[Ge](=O)O[Ge](=O)CCCC(=O)O

Synonyms

3-oxygermylpropionic acid polymer, bis(carboxyethyl)germanium sesquioxide, carboxyethylgermanium sesquioxide, DCEFSQD, dicarboxyethenylgermanium sesquioxide, Ge 132, Ge-132, Germanium-132, propagermanium, proxigermanium, repagermanium, SK 818, SK-818

Canonical SMILES

C(CC(=O)O)C[Ge](=O)O[Ge](=O)CCCC(=O)O

Bis(carboxyethyl)germanium sesquioxide, also known as bis(2-carboxyethyl)germanium sesquioxide or Ge-132, is an organogermanium compound with the chemical formula (HOOCCH2CH2Ge)2O3(HOOCCH_2CH_2Ge)_2O_3. This compound is characterized by its polymeric structure and is recognized for its water solubility, which enhances its potential applications in nutritional supplements. The compound was first synthesized in 1967 at the Asai Germanium Research Institute in Japan and has since gained attention for its purported health benefits, particularly in alternative medicine contexts .

The chemical reactivity of bis(carboxyethyl)germanium sesquioxide primarily involves its functional groups. The carboxylic acid moieties can participate in various reactions, such as esterification and amidation. The germanium atom can form coordination complexes with various ligands, including amino acids, which can modify its biological activity and solubility properties .

In laboratory settings, derivatization techniques are often employed to analyze this compound. For example, derivatization with ethyl chloroformate has been optimized to enhance detection sensitivity in gas chromatography applications .

Bis(carboxyethyl)germanium sesquioxide has been studied for its potential biological activities, particularly its anticancer properties. Although many claims exist regarding its health benefits, comprehensive clinical studies validating these claims are lacking. Some research indicates that it may have immunomodulatory effects and could promote health by enhancing oxygen utilization in cells .

Toxicological evaluations suggest that bis(carboxyethyl)germanium sesquioxide has a favorable safety profile compared to inorganic germanium compounds, which are known to cause renal toxicity. Studies have shown no mutagenicity or significant adverse effects at high doses in animal models .

The synthesis of bis(carboxyethyl)germanium sesquioxide typically involves the conversion of germanium dioxide into germanium tetrachloride, followed by hydrolysis and subsequent reactions with carboxylic acid derivatives. One common method includes the reaction of germanium tetrachloride with sodium propionate under acidic conditions to yield the desired compound .

Another approach involves the hydrolysis of trichlorogermanium propionic acid to produce bis(carboxyethyl)germanium sesquioxide. This method emphasizes the importance of controlling reaction conditions to optimize yield and purity .

Bis(carboxyethyl)germanium sesquioxide is primarily marketed as a nutritional supplement, often promoted for its potential health benefits, including immune support and antioxidant properties. It is also explored for use in alternative medicine due to its perceived low toxicity compared to other forms of germanium .

In addition to dietary applications, this compound is being investigated for potential roles in pharmaceuticals and as a precursor for synthesizing other organogermanium compounds with specific biological activities .

Interaction studies involving bis(carboxyethyl)germanium sesquioxide often focus on its complexes with biological molecules such as amino acids. These studies indicate that the interactions can enhance the solubility and bioavailability of the compound, potentially leading to improved therapeutic effects . Furthermore, research has shown that it may influence cellular mechanisms related to oxidative stress and immune responses .

Several compounds share structural or functional similarities with bis(carboxyethyl)germanium sesquioxide. Below are some notable examples:

Compound NameStructure/FormulaUnique Features
Propagermanium((HOOCCH₂CH₂Ge)₂O₃)Water-soluble; used in nutritional supplements
Germanium dioxideGeO₂Inorganic form; associated with renal toxicity
Germanium lactate citrateC₆H₇GeO₇Organic form; used in dietary applications
Bis(glycyl)germaniumC₈H₁₄GeN₂O₄Contains amino acid moieties; potential for enhanced bioactivity

Uniqueness: Bis(carboxyethyl)germanium sesquioxide stands out due to its specific polymeric structure and favorable safety profile compared to inorganic germaniums. Its solubility and ability to form complexes with biological molecules further enhance its potential applications in health-related fields.

Other CAS

76833-36-8

Wikipedia

Bis(carboxyethyl)germanium sesquioxide

Dates

Modify: 2023-07-20

Explore Compound Types